7-Hydroxycoumarin glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role as a Metabolite:

7-Hydroxycoumarin glucuronide (7-HCG) is primarily studied as a metabolite of the naturally occurring compound coumarin. Coumarin is found in various plants, including tonka bean, cassia, and sweet woodruff, and is used in the food and fragrance industry []. Upon ingestion, coumarin undergoes extensive metabolism in the body, with 7-hydroxycoumarin (7-HC) and its glucuronide conjugate, 7-HCG, being the major metabolites []. This research focuses on understanding 7-HCG's role in the body's processing of coumarin.

Potential Therapeutic Effects:

Recent studies have explored the potential therapeutic effects of 7-HCG itself, independent of its role as a metabolite. Research suggests 7-HCG may offer protective properties against certain conditions, including:

- Acute Kidney Injury (AKI): Studies in mice indicate that 7-HCG administration can significantly reduce kidney damage caused by cisplatin, a chemotherapy drug known to induce AKI []. The research suggests 7-HCG may achieve this by inhibiting specific pathways involved in cell death and inflammation within the kidneys.

Research Applications and Future Directions:

The research on 7-HCG is still in its early stages, but it holds promise for various scientific applications:

- Understanding Coumarin Metabolism: Investigating 7-HCG can provide valuable insights into the body's metabolism of coumarin, which can be crucial for assessing its safety and potential interactions with other medications [, ].

- Developing Kidney Protective Strategies: Further research on 7-HCG's mechanisms of action in protecting against AKI could pave the way for the development of novel therapeutic strategies for this condition [].

- Exploring Other Potential Benefits: Studies are needed to explore the potential benefits of 7-HCG in other disease models and understand its overall safety profile.

7-Hydroxycoumarin glucuronide is a significant metabolite derived from 7-hydroxycoumarin, a compound belonging to the class of benzopyrones. Its chemical formula is C15H14O9, and it is primarily formed in the liver through the action of UDP-glucuronosyltransferase enzymes, which facilitate the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion from the body . This compound plays a crucial role in the metabolism of coumarin, a naturally occurring substance found in many plants.

The primary reaction involving 7-hydroxycoumarin glucuronide is its formation from 7-hydroxycoumarin via glucuronidation. This process involves the transfer of glucuronic acid to the hydroxyl group of 7-hydroxycoumarin, catalyzed by UDP-glucuronosyltransferase enzymes. The reaction can be summarized as follows:

Additionally, 7-hydroxycoumarin glucuronide can undergo hydrolysis back to 7-hydroxycoumarin under certain physiological conditions, although this is less common .

7-Hydroxycoumarin glucuronide exhibits various biological activities attributed to its parent compound, 7-hydroxycoumarin. It has been noted for its antioxidant properties and potential anti-inflammatory effects. Furthermore, studies indicate that it may possess antitumor activity and can modulate enzyme activities related to drug metabolism . The compound's solubility in water due to glucuronidation enhances its bioavailability and facilitates its excretion.

The synthesis of 7-hydroxycoumarin glucuronide is primarily achieved through enzymatic processes involving UDP-glucuronosyltransferases. In laboratory settings, synthetic methods may include:

- Enzymatic Glucuronidation: Using recombinant UDP-glucuronosyltransferase enzymes with 7-hydroxycoumarin as a substrate.

- Chemical Synthesis: Although less common, chemical methods can involve protecting groups for hydroxyl functionalities followed by glucuronic acid attachment.

These methods ensure high specificity and yield of the desired glucuronide compound .

7-Hydroxycoumarin glucuronide has several applications in various fields:

- Pharmacology: It serves as a biomarker for coumarin exposure and metabolism studies.

- Toxicology: Understanding its metabolic pathways aids in assessing the safety profiles of coumarin-containing substances.

- Research: Used in studies exploring drug interactions and metabolic pathways involving glucuronidation.

Its role in enhancing solubility makes it valuable for pharmaceutical formulations .

Research indicates that 7-hydroxycoumarin glucuronide interacts with various transport proteins, particularly multidrug resistance-associated proteins. These interactions are crucial for understanding how this metabolite is excreted and its implications for drug-drug interactions . Studies have shown that this compound can influence the pharmacokinetics of other drugs by competing for transport mechanisms.

Several compounds share structural or functional similarities with 7-hydroxycoumarin glucuronide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Coumarin | Benzopyrone | Parent compound; less soluble than its glucuronide. |

| 7-Hydroxycoumarin | Benzopyrone | Direct precursor; exhibits more potent biological activity. |

| 4-Hydroxycoumarin | Benzopyrone | Different hydroxyl position; less studied metabolically. |

| 6-Hydroxycoumarin | Benzopyrone | Similar structure but distinct biological properties. |

Uniqueness of 7-Hydroxycoumarin Glucuronide: Its unique feature lies in its enhanced solubility and reduced toxicity compared to its parent compound, making it a safer alternative for metabolic studies and potential therapeutic applications .

Molecular Formula and Weight

7-Hydroxycoumarin glucuronide is a phase II metabolite characterized by the molecular formula C₁₅H₁₄O₉ [1]. The compound has a molecular weight of 338.27 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 66695-14-5 [1] [4]. The compound exists as a sodium salt form with the molecular formula C₁₅H₁₃NaO₉ and a molecular weight of 360.25 grams per mole [3] [8].

| Property | Value | Source |

|---|---|---|

| Molecular Formula (free acid) | C₁₅H₁₄O₉ | [1] |

| Molecular Weight (free acid) | 338.27 g/mol | [1] [2] |

| Molecular Formula (sodium salt) | C₁₅H₁₃NaO₉ | [3] [8] |

| Molecular Weight (sodium salt) | 360.25 g/mol | [3] [8] |

| Chemical Abstracts Service Number | 66695-14-5 | [1] [4] |

| ChEBI Identification | CHEBI:33678 | [1] |

Structural Characteristics and Conformation

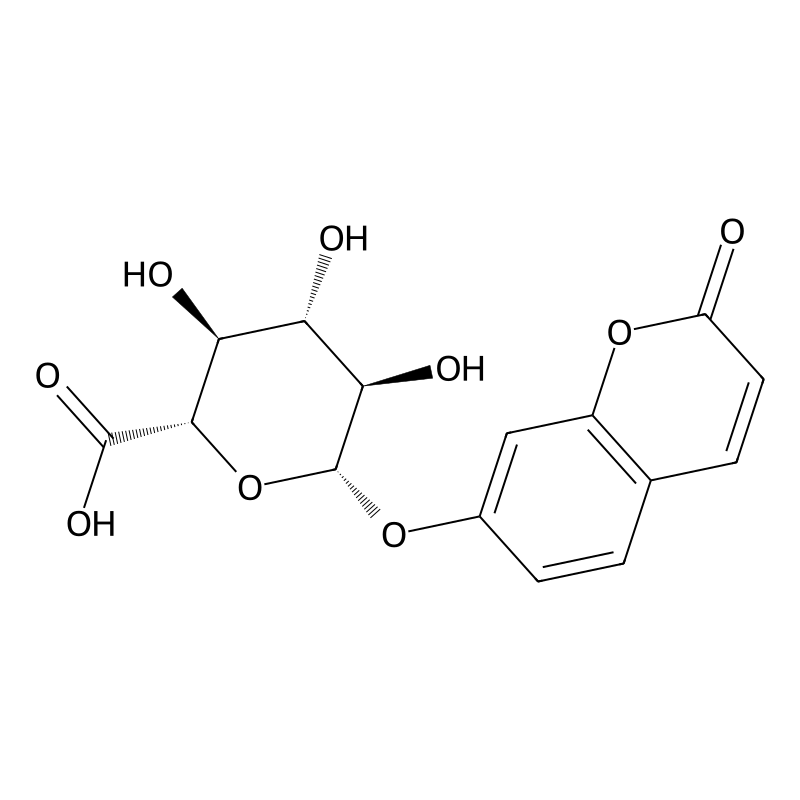

The structural framework of 7-hydroxycoumarin glucuronide consists of a coumarin backbone conjugated to a β-D-glucuronic acid moiety [1] [12]. The International Union of Pure and Applied Chemistry name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid [1]. The compound features a glycosidic linkage between the hydroxyl group at position 7 of the coumarin ring and the glucuronic acid unit [12].

The Simplified Molecular Input Line Entry System representation is C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3C@@HO [1]. The compound exhibits stereochemical complexity with multiple chiral centers in the glucuronic acid portion, following the β-D configuration [12]. The International Chemical Identifier key is PRYLPCLGPXGILY-DKBOKBLXSA-N [1].

The structural conformation reveals that the glucuronidation occurs specifically at the 7-position hydroxyl group of the coumarin nucleus [19]. This conjugation transforms the parent compound 7-hydroxycoumarin into a more hydrophilic derivative through the addition of the polar glucuronic acid moiety [14]. The glucuronide linkage adopts a β-anomeric configuration, which is characteristic of mammalian glucuronidation reactions [22].

Physicochemical Properties

7-Hydroxycoumarin glucuronide demonstrates distinct physicochemical characteristics that reflect its role as a phase II metabolite [13] [14]. The compound exhibits a melting point of ≥285°C, indicating considerable thermal stability [8] [13]. The predicted boiling point is 692.6±55.0°C [13]. The density is calculated to be 1.709±0.06 grams per cubic centimeter [13].

The compound shows a predicted pKa value of 2.76±0.70, indicating acidic properties due to the carboxylic acid functionality of the glucuronic acid moiety [13]. This acidic character contributes significantly to the compound's hydrophilic nature and facilitates its excretion from biological systems [14] [22].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | ≥285°C | [8] [13] |

| Boiling Point (predicted) | 692.6±55.0°C | [13] |

| Density (predicted) | 1.709±0.06 g/cm³ | [13] |

| pKa (predicted) | 2.76±0.70 | [13] |

| Physical Form | Crystalline solid | [12] |

| Color | White to faint yellow | [8] [13] |

The solubility profile of 7-hydroxycoumarin glucuronide varies significantly across different solvents [12] [15]. In dimethyl formamide, the compound exhibits solubility of approximately 14 milligrams per milliliter [12] [15]. In dimethyl sulfoxide, the solubility is approximately 16 milligrams per milliliter [12] [15]. Ethanol shows limited dissolving capacity with a solubility of only 0.2 milligrams per milliliter [12] [15]. In phosphate buffered saline at pH 7.2, the compound displays moderate aqueous solubility of approximately 5 milligrams per milliliter [12] [15].

Spectroscopic and Spectrophotometric Properties

The spectroscopic properties of 7-hydroxycoumarin glucuronide reflect both its coumarin backbone and glucuronide modification [16] [17]. The compound exhibits characteristic ultraviolet absorption with a maximum wavelength at 316 nanometers [12]. This absorption profile is similar to but distinct from the parent compound 7-hydroxycoumarin [16].

Fluorescence spectroscopy reveals that 7-hydroxycoumarin glucuronide displays significantly reduced fluorescence compared to its parent compound 7-hydroxycoumarin [16] [18]. The fluorescence excitation wavelength is 370 nanometers, while the emission wavelength is 450 nanometers [16]. This reduction in fluorescence intensity upon glucuronidation forms the basis for enzymatic assays monitoring glucuronide formation [10] [18].

| Spectroscopic Property | Value | Reference |

|---|---|---|

| UV Maximum Absorption | 316 nm | [12] |

| Fluorescence Excitation | 370 nm | [16] |

| Fluorescence Emission | 450 nm | [16] |

| Fluorescence Intensity | Significantly reduced vs parent | [16] [18] |

Mass spectrometry analysis shows characteristic fragmentation patterns for 7-hydroxycoumarin glucuronide [25]. The molecular ion peak appears at mass-to-charge ratio 339 for the protonated molecular ion [25]. Key fragment ions include mass-to-charge ratio 163, corresponding to the loss of the glucuronic acid moiety to yield the parent 7-hydroxycoumarin [25]. Additional fragmentation produces ions at mass-to-charge ratio 119 and 91 [25].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation [24] [27]. Proton nuclear magnetic resonance spectra reveal characteristic signals for both the coumarin aromatic protons and the glucuronic acid sugar protons [24]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments, including the distinctive carbonyl carbons of both the coumarin lactone and the glucuronic acid carboxyl group [24].

Structure-Activity Relationships with Related Coumarins

The structure-activity relationships of 7-hydroxycoumarin glucuronide demonstrate significant differences from related coumarin derivatives [19] [20] [21]. Unlike the parent compound 7-hydroxycoumarin, the glucuronide conjugate shows markedly different biological activity profiles [19]. Studies have demonstrated that while 7-hydroxycoumarin exhibits antitumor activities against various human tumor cell lines with IC₅₀ values ranging from 0.68 to 2.69 millimolar, the glucuronide conjugate is ineffective in this regard [19].

The glucuronidation modification fundamentally alters the pharmacological properties of the parent compound [19] [22]. This transformation represents a classic example of phase II metabolism where the conjugation reaction serves primarily as a detoxification and elimination pathway rather than contributing to biological activity [22]. The glucuronic acid moiety increases the molecular weight, hydrophilicity, and negative charge of the molecule, facilitating its recognition by efflux transporters [22].

Comparative analysis with other coumarin glucuronides reveals similar patterns of reduced biological activity upon conjugation [21] [23]. The glucuronidation process typically eliminates or significantly reduces the pharmacological activities associated with the parent coumarin compounds [21]. This relationship is consistent across various coumarin derivatives, including 4-methylumbelliferone glucuronide and other hydroxylated coumarin glucuronides [21] [23].

| Compound | Biological Activity | Reference |

|---|---|---|

| 7-Hydroxycoumarin | Active (IC₅₀ 0.68-2.69 mM) | [19] |

| 7-Hydroxycoumarin glucuronide | Inactive | [19] |

| Related coumarin glucuronides | Generally inactive | [21] [23] |

The structure-activity relationship analysis indicates that the glucuronide conjugation at the 7-position hydroxyl group completely abolishes the biological activities associated with the free hydroxyl functionality [19] [20]. This modification prevents the compound from interacting with biological targets that recognize the parent coumarin structure [20]. The glucuronide form instead becomes a substrate for specific transporters involved in cellular efflux and elimination processes [8] [22].